molecular formula C22H20N4O8S B300691 5-[4-({5-Nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

5-[4-({5-Nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Cat. No. B300691
M. Wt: 500.5 g/mol
InChI Key: QYNNSABMVCXUBW-WOJGMQOQSA-N
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Description

5-[4-({5-Nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, also known as PPARγ agonist, is a synthetic compound that has been widely studied for its potential applications in various fields of science.

Mechanism of Action

5-[4-({5-Nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dioneγ agonist works by activating the peroxisome proliferator-activated receptor gamma (this compoundγ) pathway. This compoundγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. Activation of this compoundγ by the compound leads to increased insulin sensitivity, reduced inflammation, and inhibition of tumor growth.
Biochemical and physiological effects:
This compoundγ agonist has been shown to have various biochemical and physiological effects, including increased glucose uptake in adipose tissue and skeletal muscle, reduced hepatic glucose production, improved lipid metabolism, and reduced inflammation. The compound has also been shown to inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

5-[4-({5-Nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dioneγ agonist has several advantages for lab experiments, including its high potency and selectivity for this compoundγ, its well-defined mechanism of action, and its ability to modulate multiple pathways involved in disease progression. However, the compound has some limitations, such as its poor solubility in water and its potential toxicity at high doses.

Future Directions

For research include the development of more potent and selective 5-[4-({5-Nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dioneγ agonists, the investigation of the compound's potential in combination therapy, and the exploration of its role in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, this compoundγ agonist is a synthetic compound with potential applications in various fields of science. Its well-defined mechanism of action, biochemical and physiological effects, and potential therapeutic applications make it an attractive target for further research. However, more studies are needed to determine its clinical efficacy and safety.

Synthesis Methods

The synthesis of 5-[4-({5-Nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dioneγ agonist involves the reaction between 5-nitro-2-pyridinol, 3-methoxybenzaldehyde, and 2-(4-morpholinyl)-2-oxoethylthioacetic acid, followed by cyclization with thionyl chloride. The final product is obtained after purification and recrystallization. The synthesis method has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

5-[4-({5-Nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dioneγ agonist has been extensively studied for its potential applications in various fields of science, including medicine, biochemistry, and pharmacology. It has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer properties. The compound has been tested in vitro and in vivo for its therapeutic potential in treating various diseases, such as obesity, type 2 diabetes, and cancer.

properties

Molecular Formula

C22H20N4O8S

Molecular Weight

500.5 g/mol

IUPAC Name

(5E)-5-[[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H20N4O8S/c1-32-17-10-14(2-4-16(17)34-19-5-3-15(12-23-19)26(30)31)11-18-21(28)25(22(29)35-18)13-20(27)24-6-8-33-9-7-24/h2-5,10-12H,6-9,13H2,1H3/b18-11+

InChI Key

QYNNSABMVCXUBW-WOJGMQOQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OC4=NC=C(C=C4)[N+](=O)[O-]

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OC4=NC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OC4=NC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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